molecular formula C3H5F3O B1294463 Ethane, (trifluoromethoxy)- CAS No. 690-22-2

Ethane, (trifluoromethoxy)-

Cat. No. B1294463
CAS RN: 690-22-2
M. Wt: 114.07 g/mol
InChI Key: ZPVFXWAIPNKSLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethane derivatives can involve various methods, including acylation, as seen with scandium trifluoromethanesulfonate acting as a catalyst for acylation of alcohols with acid anhydrides . Another synthesis approach involves the use of organometallic and WITTIG reagents to obtain α-functionalized aldehydes from dissymmetric derivatives of glyoxal . These methods could potentially be adapted for the synthesis of “Ethane, (trifluoromethoxy)-” by incorporating the trifluoromethoxy functional group into the ethane molecule.

Molecular Structure Analysis

The molecular structure of ethane and its derivatives, such as 1,1,1-trifluoroethane, can be studied using techniques like NMR spectroscopy in liquid crystal solvents . This method allows for the determination of relative internuclear distances and the analysis of chemical-shift anisotropy, which is crucial for understanding the molecular geometry and electronic environment of the atoms within the molecule.

Chemical Reactions Analysis

Ethane derivatives can participate in various chemical reactions, including cross-coupling reactions facilitated by ligands such as 1,1,1-tris(hydroxymethyl)ethane . These reactions can form C-N, C-S, and C-O bonds, which are essential in the synthesis of complex organic molecules. The reactivity of “Ethane, (trifluoromethoxy)-” would likely be influenced by the electron-withdrawing effect of the trifluoromethoxy group, affecting its chemical behavior in similar reactions.

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into an ethane derivative can significantly alter its physical and chemical properties. For instance, 1-(2,2,2trifluoroethoxy)-2-(2-methoxyethoxy)ethane exhibits higher relative permittivity, viscosity, and anodic stability compared to its non-fluorinated counterpart . These properties are important when considering the use of such compounds as solvents in applications like lithium secondary batteries. The presence of the trifluoromethyl group can also affect intermolecular forces, impacting properties like kinematic viscosity .

Scientific Research Applications

  • Scientific Field: Pharmaceutical and Agrochemical Industries

    • Application Summary : Trifluoromethoxy group is a noticeably less developed area of fluorine chemistry . As a reflection of this apparent methodological deficit, pharmaceutical drugs and agrochemicals featuring trifluoromethoxy substituent, constitute less than 1.5% and 2.5% of the respective fluorine-containing marketed compounds .
    • Methods of Application : The application of a photoredox catalyst [Ru (bpy) 3 ] (PF 6) 2 and visible light irradiation gave azidotrifluoromethoxylated products .
    • Results or Outcomes : Reactions worked well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .
  • Scientific Field: Material Science

    • Application Summary : Trifluoromethoxy group has found its application in the field of material science . The unique properties of the trifluoromethoxy group make it a valuable addition to materials, enhancing their performance .
    • Methods of Application : The synthesis of materials containing the trifluoromethoxy group involves complex chemical reactions, often requiring the use of specialized reagents .
    • Results or Outcomes : The incorporation of the trifluoromethoxy group into materials has led to the development of new materials with enhanced properties .
  • Scientific Field: Organic Synthesis

    • Application Summary : The trifluoromethoxy group is used in organic synthesis as a substituent to modify the properties of organic compounds .
    • Methods of Application : The trifluoromethoxy group can be introduced into organic compounds through various synthetic strategies, including the use of photoredox catalysts .
    • Results or Outcomes : The introduction of the trifluoromethoxy group into organic compounds can significantly alter their properties, leading to the creation of new compounds with potential applications in various fields .
  • Scientific Field: Pharmaceutical Chemistry

    • Application Summary : The trifluoromethoxy group is becoming more and more important in pharmaceutical chemistry . It is finding increased utility as a substituent in bioactives .
    • Methods of Application : The trifluoromethoxy group can be introduced into pharmaceutical compounds through various synthetic strategies .
    • Results or Outcomes : The introduction of the trifluoromethoxy group into pharmaceutical compounds can significantly alter their properties, leading to the creation of new compounds with potential applications in various fields .

properties

IUPAC Name

trifluoromethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O/c1-2-7-3(4,5)6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVFXWAIPNKSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073926
Record name Trifluoromethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane, (trifluoromethoxy)-

CAS RN

690-22-2
Record name Ether, ethyl trifluoromethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 690-22-2
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